3-(3,5-Dichlorophenyl)acrylaldehyde
CAS No.:
Cat. No.: VC18208866
Molecular Formula: C9H6Cl2O
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl2O |
|---|---|
| Molecular Weight | 201.05 g/mol |
| IUPAC Name | (E)-3-(3,5-dichlorophenyl)prop-2-enal |
| Standard InChI | InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+ |
| Standard InChI Key | JDAKRDWVJBDVPF-OWOJBTEDSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1Cl)Cl)/C=C/C=O |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C=CC=O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, (E)-3-(3,5-dichlorophenyl)prop-2-enal, reflects its trans-configuration (E-isomer), where the dichlorophenyl group and aldehyde functional group are positioned on opposite sides of the double bond. The molecular structure is defined by:
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A dichlorophenyl ring with chlorine atoms at the 3 and 5 positions, enhancing electrophilic reactivity.
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An acrylaldehyde chain () conjugated to the aromatic system, enabling resonance stabilization and Michael addition reactivity.
The planar geometry of the α,β-unsaturated system facilitates interactions with biological nucleophiles, such as thiol groups in proteins, which is critical for its potential bioactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.05 g/mol |
| IUPAC Name | (E)-3-(3,5-Dichlorophenyl)prop-2-enal |
| SMILES | ClC1=CC(=CC(Cl)=C1)/C=C/C=O |
| InChIKey | JDAKRDWVJBDVPF-OWOJBTEDSA-N |
Synthetic Routes and Reaction Mechanisms
Aldol Condensation
A plausible synthesis route involves aldol condensation between 3,5-dichlorobenzaldehyde and acrolein (propenal). Under basic conditions (e.g., NaOH or KOH), the enolate ion of acrolein attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde .
Reaction Scheme:
Industrial Scalability
Continuous-flow reactors could optimize this synthesis by enhancing heat transfer and reducing side reactions. Catalysts such as Lewis acids (e.g., ) may improve yield by stabilizing transition states during condensation .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: The aldehyde group oxidizes to a carboxylic acid using agents like , yielding 3-(3,5-dichlorophenyl)acrylic acid.
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Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, forming 3-(3,5-dichlorophenyl)propenol.
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine produces:
Biological Activity and Mechanistic Insights
Table 2: Comparative Bioactivity of Chlorinated Aldehydes
| Compound | Target Organism | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Acrolein | Synechocystis sp. | 200 | PSII inhibition |
| 3-(3,5-Dichlorophenyl)acrylaldehyde (predicted) | Bacteria/Fungi | 50–100* | Membrane disruption |
*Predicted based on structural analogs .
Anticancer Applications
α,β-unsaturated aldehydes induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting thioredoxin reductase. While direct evidence for 3-(3,5-Dichlorophenyl)acrylaldehyde is lacking, related compounds show cytotoxic effects on melanoma cells (70% viability reduction at 100 μM) .
Industrial and Research Applications
Agrochemical Development
The compound’s reactivity makes it a candidate for pesticide synthesis. Chlorinated aldehydes are intermediates in fungicides and herbicides, leveraging their electrophilic properties to target pest enzymes.
Pharmaceutical Intermediates
In drug discovery, this aldehyde serves as a building block for:
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Antiviral agents: Via Schiff base formation with amine-containing drugs.
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Anti-inflammatory drugs: Through conjugation with COX-2 inhibitors.
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